Cas no 946772-83-4 (5-chloro-2-(2-ethoxyethoxy)aniline)

5-Chloro-2-(2-ethoxyethoxy)aniline is a substituted aniline derivative featuring a chloro substituent at the 5-position and a 2-ethoxyethoxy group at the 2-position of the aromatic ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of dyes, pharmaceuticals, and agrochemicals. Its ether-linked ethoxyethoxy side chain enhances solubility in polar organic solvents, facilitating further functionalization. The electron-donating amine group and electron-withdrawing chloro substituent contribute to its reactivity in electrophilic and nucleophilic transformations. The compound’s well-defined structure and stability under standard conditions make it a reliable building block for complex molecular architectures. Proper handling is advised due to potential amine-related hazards.
5-chloro-2-(2-ethoxyethoxy)aniline structure
946772-83-4 structure
Product Name:5-chloro-2-(2-ethoxyethoxy)aniline
CAS No:946772-83-4
MF:
MW:
CID:4666830
Update Time:2025-08-05

5-chloro-2-(2-ethoxyethoxy)aniline Chemical and Physical Properties

Names and Identifiers

    • 5-CHLORO-2-(2-ETHOXYETHOXY)ANILINE
    • 5-chloro-2-(2-ethoxyethoxy)aniline

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5-chloro-2-(2-ethoxyethoxy)aniline Suppliers

Amadis Chemical Company Limited
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(CAS:946772-83-4)5-chloro-2-(2-ethoxyethoxy)aniline
Order Number:A1067646
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 18:38
Price ($):266.0
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Additional information on 5-chloro-2-(2-ethoxyethoxy)aniline

Introduction to 5-chloro-2-(2-ethoxyethoxy)aniline (CAS No. 946772-83-4)

5-chloro-2-(2-ethoxyethoxy)aniline, identified by the Chemical Abstracts Service Number (CAS No.) 946772-83-4, is a significant compound in the realm of organic chemistry and pharmaceutical research. This aromatic amine derivative exhibits a unique structural framework that has garnered attention for its potential applications in medicinal chemistry and industrial processes. The presence of both chloro and ethoxy functional groups on aniline core makes it a versatile intermediate for synthesizing more complex molecules, particularly in the development of novel therapeutic agents.

The molecular structure of 5-chloro-2-(2-ethoxyethoxy)aniline consists of a benzene ring substituted with a chlorine atom at the 5-position and two ethoxy groups at the 2-position, linked through an ether oxygen. This specific arrangement imparts distinct chemical properties, including moderate solubility in polar organic solvents and reactivity patterns that are conducive to further functionalization. Such characteristics make it a valuable building block in the synthesis of pharmacophores targeting various biological pathways.

In recent years, there has been growing interest in exploring the pharmacological potential of aryl amines like 5-chloro-2-(2-ethoxyethoxy)aniline. The chloro substituent, in particular, is known to enhance metabolic stability and binding affinity in drug candidates. Furthermore, the ethoxy side chains contribute to lipophilicity adjustments, which are critical for optimizing oral bioavailability. These attributes have prompted researchers to investigate its role in developing small-molecule inhibitors for enzymes such as kinases and phosphodiesterases, which are implicated in diseases like cancer and inflammatory disorders.

One of the most compelling aspects of 5-chloro-2-(2-ethoxyethoxy)aniline is its utility as a precursor in heterocyclic compound synthesis. Heterocycles are essential scaffolds in modern drug design due to their prevalence in bioactive natural products and synthetic molecules. By serving as a key intermediate, this compound enables the construction of nitrogen-containing heterocycles such as pyrroles, pyridines, and imidazoles—structures that are frequently encountered in medicinal chemistry. The ability to modify its core structure allows chemists to fine-tune properties like receptor binding affinity and metabolic clearance.

Recent advancements in computational chemistry have further highlighted the significance of 5-chloro-2-(2-ethoxyethoxy)aniline. Molecular modeling studies indicate that its scaffold can be engineered to interact with biological targets through hydrophobic interactions and hydrogen bonding networks. These insights have guided experimental efforts toward designing derivatives with enhanced efficacy and reduced toxicity. For instance, virtual screening campaigns have identified analogs of this compound that exhibit promising activity against bacterial enzymes responsible for antibiotic resistance mechanisms.

The industrial relevance of 5-chloro-2-(2-ethoxyethoxy)aniline extends beyond academic research. Its synthesis involves well-established organic reactions, including nucleophilic aromatic substitution and etherification processes, making it accessible through scalable methodologies. This accessibility is crucial for pharmaceutical companies seeking cost-effective routes to high-value intermediates. Additionally, its stability under various storage conditions ensures reliability in supply chains for drug manufacturing.

From an environmental perspective, efforts have been made to optimize synthetic routes for 5-chloro-2-(2-ethoxyethoxy)aniline with minimal waste generation. Green chemistry principles have been applied by employing catalytic systems that reduce energy consumption and hazardous byproducts. Such sustainable practices align with global trends toward greener pharmaceutical production while maintaining high yields and purity standards.

The versatility of 5-chloro-2-(2-ethoxyethoxy)aniline has also sparked interest outside traditional pharmaceutical applications. Researchers working on agrochemicals have explored its derivatives as potential herbicides or fungicides due to their structural similarity to known bioactive compounds. Similarly, materials scientists are investigating its incorporation into conductive polymers or liquid crystals where aromatic amines contribute to electronic properties.

In conclusion,5-chloro-2-(2-ethoxyethoxy)aniline (CAS No. 946772-83-4) represents a cornerstone compound with far-reaching implications across multiple scientific disciplines. Its unique structural features offer opportunities for innovation in drug discovery, material science, and sustainable manufacturing processes. As research continues to uncover new applications for this molecule,5-chloro-2-(2-ethoxyethoxy)aniline is poised to remain at the forefront of chemical exploration for years to come.

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Amadis Chemical Company Limited
(CAS:946772-83-4)5-chloro-2-(2-ethoxyethoxy)aniline
A1067646
Purity:99%
Quantity:1g
Price ($):266.0
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